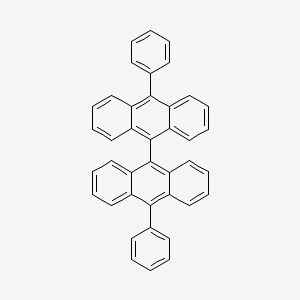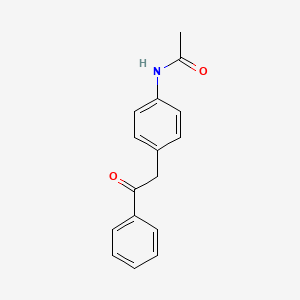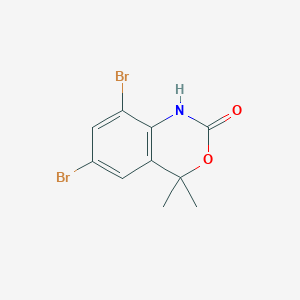
Benzene, chlorotrinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, chlorotrinitro- is an organic compound with the molecular formula C6H2Cl(NO2)3. It is a derivative of benzene where three nitro groups (NO2) and one chlorine atom (Cl) are substituted onto the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene, chlorotrinitro- can be synthesized through the nitration of chlorobenzene. The process involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at a controlled temperature. This reaction introduces nitro groups onto the benzene ring.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 60°C. The mixture is stirred continuously to ensure uniform distribution of the nitro groups.
Industrial Production Methods: In an industrial setting, the production of benzene, chlorotrinitro- involves large-scale nitration processes. The reaction vessels are equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: Benzene, chlorotrinitro- can undergo oxidation reactions where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction converts the nitro groups to amino groups (NH2).
Substitution: Benzene, chlorotrinitro- can participate in substitution reactions where the chlorine atom or nitro groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (OH-, NH2-).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzene, chlorotrinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure allows for the study of electrophilic aromatic substitution reactions.
Biology: The compound is used in biochemical studies to understand the effects of nitro and chloro substituents on biological molecules.
Medicine: Research on benzene, chlorotrinitro- derivatives has led to the development of potential pharmaceutical agents with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and explosives due to its reactive nature.
Mecanismo De Acción
The mechanism of action of benzene, chlorotrinitro- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during the reaction. The pathways involved include the formation of sigma complexes and subsequent proton loss to yield the substituted product.
Comparación Con Compuestos Similares
Benzene, 1-chloro-2-nitro- (C6H4ClNO2): This compound has one nitro group and one chlorine atom on the benzene ring. It is less reactive compared to benzene, chlorotrinitro- due to fewer electron-withdrawing groups.
Benzene, 1-chloro-4-nitro- (C6H4ClNO2): Similar to the 1-chloro-2-nitro derivative but with the nitro group in the para position. It exhibits different reactivity due to the position of the substituents.
Trinitrotoluene (TNT, C7H5N3O6): A well-known explosive with three nitro groups on a toluene ring. It is more explosive and less stable compared to benzene, chlorotrinitro-.
Uniqueness: Benzene, chlorotrinitro- is unique due to the presence of three nitro groups and one chlorine atom, which significantly enhance its reactivity and make it a valuable compound for various chemical reactions and industrial applications.
Propiedades
Número CAS |
28260-61-9 |
|---|---|
Fórmula molecular |
C6H2ClN3O6 |
Peso molecular |
247.55 g/mol |
Nombre IUPAC |
1-chloro-2,3,4-trinitrobenzene |
InChI |
InChI=1S/C6H2ClN3O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H |
Clave InChI |
SRYLRVUJDQTFDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


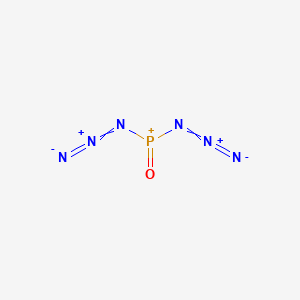

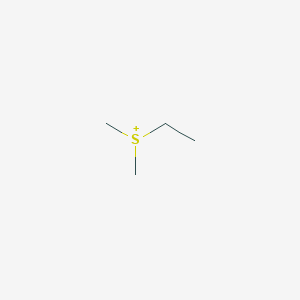
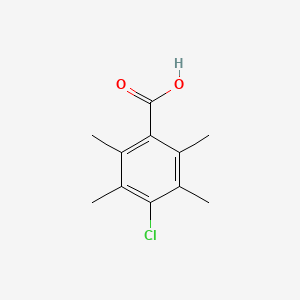
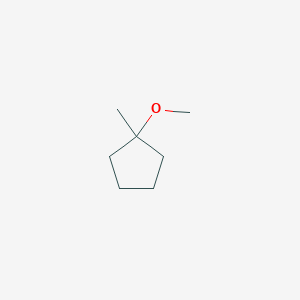
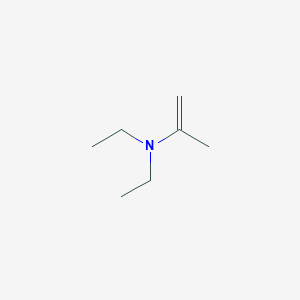
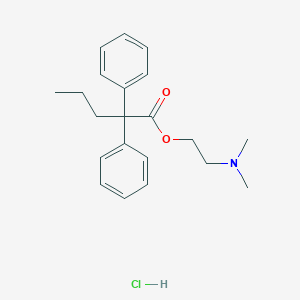
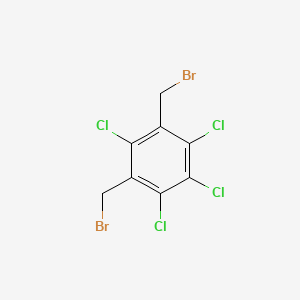


![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
